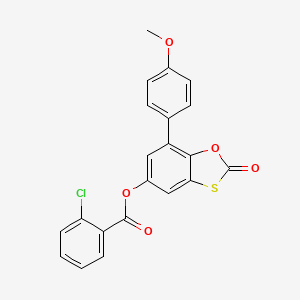

![molecular formula C12H11N7OS2 B4759771 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4759771.png)

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives containing the 1,3,4-thiadiazole scaffold and benzamide groups, similar to the target compound, often involves microwave-assisted, solvent-free methods under microwave irradiation. This approach facilitates a facile and efficient synthesis process, yielding compounds with potentially promising anticancer activity. For instance, a series of novel Schiff’s bases containing thiadiazole scaffolds coupled through appropriate pharmacophores have been synthesized using this method, demonstrating the efficiency and versatility of microwave-assisted synthesis in producing complex organic compounds (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of derivatives is confirmed through various spectroscopic techniques such as IR, NMR, and mass spectral studies. These techniques provide detailed information on the molecular framework and the arrangement of functional groups within the compound, essential for understanding the compound's chemical behavior and biological activity. For example, the structural characterization of synthesized compounds provides insight into their potential interaction mechanisms with biological targets, contributing to their pharmacological profiles (Pavlova et al., 2022).

Chemical Reactions and Properties

The reactivity of the cyanomethylene functionality in thiadiazole derivatives allows for the construction of new heterocycles, contributing to the diversity of chemical structures and potential biological activities. These reactions are pivotal for developing novel compounds with enhanced biological activities, including insecticidal properties (Mohamed et al., 2020). Additionally, the synthesis of compounds like N-(thiazol-2-yl)benzamide derivatives explores the role of methyl functionality and non-covalent interactions, such as S⋯O interactions, in influencing the compound's properties and gelation behavior (Yadav & Ballabh, 2020).

Physical Properties Analysis

The physical properties, including thermal stability and electrical conductivity, are crucial for understanding the compound's stability and potential applications. For instance, the thermal properties and AC electrical conductivity of organic compounds containing antipyrine and thiadiazole moieties have been reported, indicating the stability and electronic properties of such compounds (El-Menyawy et al., 2014).

Chemical Properties Analysis

The chemical properties, including antimicrobial activity, are often evaluated to understand the potential application of these compounds in therapeutic contexts. For example, derivatives of piperazinyl quinolones with thiadiazole moieties have shown high activity against Gram-positive bacteria, indicating the importance of structural modifications in enhancing biological activity (Foroumadi et al., 2005).

Mécanisme D'action

Target of Action

Similar compounds with a 1,3,4-thiadiazol-2-yl structure have been evaluated for their antifungal activities . Therefore, it is plausible that this compound may also target fungal cells or specific enzymes within these cells.

Mode of Action

Based on its structural similarity to other 1,3,4-thiadiazol-2-yl compounds, it may interact with its targets by binding to specific enzymes or proteins, thereby inhibiting their function and leading to antifungal effects .

Biochemical Pathways

Given its potential antifungal activity, it may interfere with essential biochemical pathways in fungal cells, such as cell wall synthesis or ergosterol biosynthesis, leading to cell death .

Result of Action

Based on its potential antifungal activity, it may lead to the disruption of essential cellular processes in fungal cells, resulting in cell death .

Propriétés

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7OS2/c1-2-21-12-16-15-11(22-12)14-10(20)8-3-5-9(6-4-8)19-7-13-17-18-19/h3-7H,2H2,1H3,(H,14,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAAOSRPVUMJCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2Z)-5-(ethylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4759693.png)

![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4759705.png)

![3-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4759707.png)

![3-amino-6-phenyl-N-2-pyrimidinyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4759712.png)

![3-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4759713.png)

![N-(3-chloro-2-methylphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4759715.png)

![N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4759742.png)

![N-allyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4759763.png)

![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4759792.png)

![4-chloro-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4759799.png)